N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinylacetamides This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the acetamide moiety, and a propyl group attached to the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized by the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached to the nitrogen atom of the acetamide moiety through nucleophilic substitution reactions using 4-methoxybenzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl and propyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(6-hydroxy-4-propylpyrimidin-1(6H)-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity to certain targets, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. The propyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)acetamide: Similar structure but with a methyl group instead of a propyl group.
N-(4-methoxybenzyl)-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)acetamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: N-(4-methoxybenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. The methoxybenzyl group also contributes to its distinct properties by affecting its binding interactions and solubility.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-4-14-9-17(22)20(12-19-14)11-16(21)18-10-13-5-7-15(23-2)8-6-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJBNXPESYNCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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